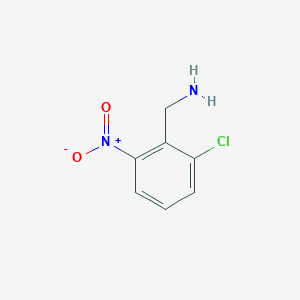

(2-Chloro-6-nitrophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLDTOFRTGVWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330177 | |

| Record name | (2-chloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-73-7 | |

| Record name | (2-chloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for (2-chloro-6-nitrophenyl)methanamine, a valuable building block in the development of various pharmaceutical compounds. The synthesis route detailed herein focuses on the catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile, a method known for its efficiency and high yield.

Synthesis Pathway Overview

The principal pathway for the synthesis of this compound involves the reduction of the nitrile and nitro functional groups of 2-chloro-6-nitrobenzonitrile. This transformation is effectively achieved through catalytic hydrogenation, a process that employs hydrogen gas in the presence of a metal catalyst.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile. The data is based on analogous reactions described in the chemical literature and represents expected outcomes under optimized conditions.

| Parameter | Value |

| Starting Material | 2-Chloro-6-nitrobenzonitrile |

| Final Product | This compound |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Reaction Type | Catalytic Hydrogenation |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Methanol |

| Reducing Agent | Hydrogen Gas (H₂) |

| Reaction Temperature | 25-50°C |

| Hydrogen Pressure | 50-100 psi |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

| Purity (Typical) | >98% (by HPLC) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on a general procedure for the catalytic hydrogenation of substituted nitrobenzonitriles.

Materials:

-

2-Chloro-6-nitrobenzonitrile

-

5% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.

-

Charging the Reactor: To the reactor vessel, add 2-chloro-6-nitrobenzonitrile (1.0 eq). Subsequently, add methanol as the solvent (approximately 10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the starting material) to the reaction mixture. The catalyst should be handled with care, especially if dry, due to its pyrophoric nature.

-

Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen gas to remove any residual oxygen, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to the target temperature (e.g., 25-50°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases. This can be further confirmed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a small, carefully depressurized and filtered aliquot.

-

Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Product Isolation: The resulting residue is the desired product, this compound. The product can be further purified if necessary, for example, by crystallization or column chromatography, although the crude product is often of high purity.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Technical Guide: (2-Chloro-6-nitrophenyl)methanamine

CAS Number: 101252-73-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents a plausible synthetic pathway based on established chemical transformations for analogous compounds. The experimental protocols provided are representative examples for the synthesis of key precursors and the final product, adapted from well-documented procedures for structurally related molecules.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its hydrochloride salt is presented below. It should be noted that comprehensive analytical data for the free base is not widely published.[1]

| Property | Value | Source |

| CAS Number | 101252-73-7 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | Refrigerator | |

| Purity (Typical) | 95% | |

| InChI Key | SPLDTOFRTGVWKF-UHFFFAOYSA-N | |

| HCl Salt CAS No. | 116599-40-7 | [3] |

| HCl Salt Mol. Formula | C₇H₈Cl₂N₂O₂ | [1] |

Proposed Synthetic Pathway

A likely and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway consists of the oxidation of the methyl group to an aldehyde, followed by the reductive amination of the resulting 2-chloro-6-nitrobenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.

Synthesis of 2-Chloro-6-nitrobenzaldehyde (Precursor)

The synthesis of 2-chloro-6-nitrobenzaldehyde can be achieved through the oxidation of 2-chloro-6-nitrotoluene. A common method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride, followed by hydrolysis. This procedure is adapted from the synthesis of o-nitrobenzaldehyde.[4]

Materials:

-

2-chloro-6-nitrotoluene

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium trioxide

-

Ice

-

2% Sodium carbonate solution

-

Petroleum ether

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice bath, combine 600 mL of glacial acetic acid, 565 mL of acetic anhydride, and 0.36 moles of 2-chloro-6-nitrotoluene.

-

Slowly add 85 mL of concentrated sulfuric acid while stirring.

-

Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 2 hours.

-

Continue stirring for 5 hours after the addition of chromium trioxide is complete.

-

Pour the reaction mixture into a large container filled with chipped ice and add cold water to a total volume of about 6 L.

-

Stir the mixture vigorously for at least 15 minutes to solidify the product.

-

Filter the solid using a Büchner funnel, wash with cold water, and then stir mechanically with 500 mL of cold 2% sodium carbonate solution.

-

Collect the solid by filtration, wash with cold water, and air dry.

-

The crude intermediate, 2-chloro-6-nitrobenzaldiacetate, is then hydrolyzed by refluxing a suspension of the diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol for 45 minutes.

-

After cooling to 0°C, the solid 2-chloro-6-nitrobenzaldehyde is filtered, washed with water, and dried.

-

The crude product can be purified by steam distillation.

Synthesis of this compound

The final step is the conversion of the aldehyde to the primary amine via reductive amination. A common and effective method involves the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.

Materials:

-

2-chloro-6-nitrobenzaldehyde

-

Methanol

-

Ammonium chloride

-

Sodium borohydride

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-6-nitrobenzaldehyde in methanol in a round-bottom flask.

-

Add a solution of ammonium chloride in water.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. The presence of three distinct functional groups—the primary amine, the chloro substituent, and the nitro group—on an aromatic scaffold allows for a variety of chemical modifications.

-

Amine Group: The primary amine is a key functional handle for the introduction of various side chains and for the formation of amides, sulfonamides, and other derivatives, which are common motifs in biologically active molecules.

-

Nitro Group: The nitro group can be reduced to an aniline, providing another point for diversification. This transformation is crucial in the synthesis of many heterocyclic compounds and other complex molecular architectures.[5]

-

Chloro Group: The chlorine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate the electronic and steric properties of the molecule.

The strategic positioning of these groups makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unraveling the Biological Activities of (2-Chloro-6-nitrophenyl)methanamine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-nitrophenyl)methanamine, a substituted benzylamine derivative, is a compound of interest within chemical and pharmaceutical research. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific mechanism of action. While direct biological data for this compound is scarce, analysis of structurally related molecules provides potential avenues for investigation. This technical guide summarizes the available information on this compound and explores the mechanistic insights that can be inferred from analogous compounds, with a particular focus on potential antimicrobial activities.

Introduction

This guide aims to collate the existing information and provide a framework for future research by examining the biological activities of closely related compounds.

Current State of Knowledge on this compound

As of the latest review of scientific literature, there are no published studies that specifically detail the mechanism of action, quantitative biological data (e.g., IC50, Ki values), or specific signaling pathways affected by this compound. Database entries are limited to basic chemical and physical properties without any accompanying biological activity information[4][5][6][7].

Mechanistic Insights from Structurally Related Compounds

In the absence of direct data, the biological activity of this compound can be hypothetically explored through the lens of its structural analogs.

Antimicrobial Activity of Related Acetamides

A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been investigated for its antibacterial properties against Klebsiella pneumoniae. Research suggests that this molecule may exert its effect by acting on penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. Inhibition of PBPs leads to cell lysis and bacterial death. This proposed mechanism offers a plausible starting point for investigating the potential antibacterial action of this compound[8][9].

The general workflow for such an investigation is outlined below:

Caption: A generalized experimental workflow for assessing the antimicrobial properties of a novel compound.

Potential for Nitrosamine Formation

For another related compound, (2-Methyl-3-nitrophenyl)methanamine hydrochloride , a potential, though general, mechanism of action mentioned involves the formation of nitrosamines through reactions with nucleophiles[10]. While this is a broad chemical reactivity and not a specific biological mechanism, it highlights a potential metabolic pathway that could lead to downstream biological effects.

The hypothetical signaling impact of such a reactive intermediate is depicted below:

Caption: A potential pathway from metabolic activation to cellular response.

Data Summary

Due to the lack of specific studies on this compound, no quantitative data can be presented in a tabular format. Researchers are encouraged to perform initial dose-response studies to generate such data.

Experimental Protocols

As no key experiments have been cited for this compound, detailed methodologies cannot be provided. For researchers planning to investigate this compound, standard protocols for antimicrobial susceptibility testing (e.g., Clinical and Laboratory Standards Institute guidelines for minimum inhibitory concentration determination) and target-based assays (e.g., competitive binding assays with purified enzymes) would be appropriate starting points.

Conclusion and Future Directions

The mechanism of action of this compound remains uncharacterized in the public scientific domain. The information available for structurally related compounds suggests that a promising avenue for future research would be the investigation of its potential antimicrobial properties, possibly targeting bacterial cell wall synthesis. Furthermore, its metabolic fate and potential for forming reactive intermediates warrant investigation.

To advance the understanding of this compound, the following steps are recommended:

-

Initial Biological Screening: Conduct broad-spectrum antimicrobial and cytotoxicity screening to identify potential biological activities.

-

Target Identification Studies: If activity is observed, proceed with studies to identify the molecular target(s).

-

In Vivo Efficacy and Safety Assessment: For promising in vitro activity, evaluation in relevant animal models is crucial.

This technical guide serves as a call to the scientific community to bridge the knowledge gap surrounding this compound, a compound that, based on its chemical structure, holds potential for further scientific discovery.

References

- 1. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 101252-73-7 [amp.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride | C7H7Cl3N2O2 | CID 21255093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, 2-chloro-6-nitro- | C7H5ClN2O3 | CID 86279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (2-Methyl-3-nitrophenyl)methanamine hydrochloride | 40896-69-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-6-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chloro-6-nitrophenyl)methanamine, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic pathway derived from established chemical principles and provides predicted characterization data based on analogous structures.

Chemical Properties and Structure

This compound is a primary amine with the following structural and molecular information:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-6-nitrobenzylamine |

| CAS Number | 101252-73-7[1] |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl) |

| InChI | InChI=1S/C7H7ClN2O2/c8-7-4-2-1-3-5(7)6(9)10(11)12/h1-4H,9H2 |

Proposed Synthesis Pathway

A likely synthetic route to this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations.

The proposed synthesis involves:

-

Oxidation of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzaldehyde.

-

Reductive amination of the resulting aldehyde to yield the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic pathway. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloro-6-nitrobenzaldehyde (Intermediate)

This procedure is adapted from the oxidation of substituted toluenes.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-nitrotoluene | 171.58 | 10.0 g | 0.0583 |

| Manganese(IV) oxide (activated) | 86.94 | 50.7 g | 0.583 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrotoluene (10.0 g, 0.0583 mol) and dichloromethane (250 mL).

-

Stir the mixture to dissolve the starting material.

-

Add activated manganese(IV) oxide (50.7 g, 0.583 mol) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane (3 x 50 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-6-nitrobenzaldehyde as a solid. The melting point of 2-chloro-6-nitrobenzaldehyde is reported to be 69-71 °C[2].

Synthesis of this compound (Final Product)

This procedure is a general method for reductive amination of an aldehyde.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-nitrobenzaldehyde | 185.57 | 5.0 g | 0.0269 |

| Methanolic ammonia (7N) | - | 50 mL | - |

| Palladium on carbon (10% Pd) | - | 0.5 g | - |

| Hydrogen gas (H₂) | 2.02 | Balloon or Parr shaker | - |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

In a 250 mL flask, dissolve 2-chloro-6-nitrobenzaldehyde (5.0 g, 0.0269 mol) in methanol (100 mL).

-

Add 7N methanolic ammonia (50 mL) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

-

Carefully add 10% palladium on carbon (0.5 g) to the reaction mixture.

-

Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution using a balloon or by using a Parr hydrogenation apparatus at 50 psi.

-

Continue the reaction for 12-24 hours, monitoring by TLC for the disappearance of the imine intermediate.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during filtration.

-

Wash the filter cake with methanol (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.

Characterization

Physical Properties (Predicted)

| Property | Predicted Value |

| Appearance | Pale yellow solid or oil |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics. Researchers should obtain experimental data to confirm the structure of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons (3H): Expected to appear in the range of δ 7.5-8.0 ppm as a complex multiplet.

-

Methylene Protons (-CH₂-NH₂): A singlet is expected around δ 3.9-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons (6C): Peaks expected in the region of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the chlorine atom (C-Cl) would be significantly deshielded.

-

Methylene Carbon (-CH₂-): A peak is expected around δ 40-45 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch (Amine): Two characteristic peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.

-

N-O Stretch (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Expected in the 1020-1250 cm⁻¹ region.

-

C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization mass spectrum should show a molecular ion peak at m/z = 186, with a characteristic M+2 peak at m/z = 188 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns would include the loss of the amino group (-NH₂) and the nitro group (-NO₂).

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fire Safety: The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).

-

Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the SDS of the precursors and reagents used in the synthesis and handle the final product with the assumption that it is hazardous until proven otherwise.

Disclaimer: This document is intended for informational purposes for qualified professionals. The synthetic procedures and characterization data are based on established chemical principles and data from analogous compounds, as specific experimental data for this compound is not widely published. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

References

(2-Chloro-6-nitrophenyl)methanamine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (2-Chloro-6-nitrophenyl)methanamine in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols to enable researchers to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and toxicity assessments.[1][2][3]

Introduction to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its absorption and therapeutic efficacy.[3][4] For a compound like this compound, which contains polar functional groups (amine and nitro groups) and a halogenated aromatic ring, its solubility can vary significantly across different organic solvents. This guide outlines both qualitative and quantitative methods for solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment helps in classifying the compound's general solubility characteristics and in selecting appropriate solvents for quantitative analysis. This is typically the first step in a pre-formulation study.[5]

Experimental Protocol for Qualitative Solubility

This protocol provides a systematic approach to observing the solubility of this compound in a range of common organic solvents.

-

Preparation : Dispense approximately 1-2 mg of this compound into individual small, clear glass vials.

-

Solvent Addition : To each vial, add a common organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

-

Agitation : After each addition of solvent, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[5]

-

Observation : Visually inspect the solution against a dark background for any undissolved particles. Classify the solubility as:

-

Very Soluble : Dissolves quickly in a small amount of solvent.

-

Soluble : Dissolves completely upon agitation.

-

Slightly Soluble : Only a portion of the compound dissolves.

-

Insoluble : No visible dissolution of the compound.

-

-

Record Keeping : Meticulously record the observations for each solvent.

The following diagram illustrates the logical workflow for this qualitative assessment.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination

For drug development, precise quantitative solubility data is essential. The isothermal saturation or "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Data Presentation

As no specific quantitative data for this compound was found, the following table serves as a template for researchers to populate with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Isothermal Saturation | ||

| Ethanol | 25 | Isothermal Saturation | ||

| Acetone | 25 | Isothermal Saturation | ||

| Ethyl Acetate | 25 | Isothermal Saturation | ||

| Dichloromethane | 25 | Isothermal Saturation | ||

| Toluene | 25 | Isothermal Saturation | ||

| Hexane | 25 | Isothermal Saturation | ||

| Acetonitrile | 25 | Isothermal Saturation | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation |

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

This protocol details the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectrophotometry.

Part A: Preparation of Saturated Solution

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2-5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation : Centrifuge the vials at a high speed.

-

Filtration : Filter the solution using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[1] Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Part B: Quantification by UV-Vis Spectrophotometry

-

Preparation of Standard Solutions : Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Wavelength of Maximum Absorbance (λmax) Determination : Scan the UV-Vis spectrum of one of the standard solutions to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[4][7]

-

Calibration Curve Construction : Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.[7]

-

Sample Analysis : Take an aliquot of the clear supernatant (the saturated solution from Part A) and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Calculation : Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Determination : Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in that solvent.

The following diagram outlines the workflow for this quantitative determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic and Analytical Characterization of (2-Chloro-6-nitrophenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (2-Chloro-6-nitrophenyl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from validated computational models, offering a robust reference for researchers. The information is presented to support drug discovery and development activities where this compound may be a key intermediate or a molecule of interest.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values were obtained using established computational algorithms and provide a reliable estimate of the expected experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~7.55 | t | 1H | Ar-H |

| ~7.45 | d | 1H | Ar-H |

| ~4.10 | s | 2H | -CH₂- |

| ~1.90 | br s | 2H | -NH₂ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-NO₂ |

| ~136.0 | C-Cl |

| ~133.0 | Ar-CH |

| ~130.0 | Ar-C-CH₂NH₂ |

| ~128.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~43.0 | -CH₂- |

Predicted in CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 186/188 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 170/172 | [M-NH₂]⁺ |

| 140 | [M-NO₂]⁺ |

| 111 | [M-NO₂-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1550-1475 | Strong | Asymmetric NO₂ stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1360-1290 | Strong | Symmetric NO₂ stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-550 | Medium | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These methodologies are based on standard laboratory practices for the analysis of aromatic nitro compounds and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Acquisition Parameters (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

Scan Rate: 1 scan/second.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -NH₂, -NO₂, -Cl).

-

Propose fragmentation mechanisms to support the structural assignment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in this compound.

-

Pay particular attention to the N-H stretching vibrations of the amine, the strong symmetric and asymmetric stretches of the nitro group, the aromatic C-H and C=C stretches, and the C-Cl stretch.

Visualized Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: Analytical workflow for the characterization of this compound.

Technical Guide: Safety and Handling of (2-Chloro-6-nitrophenyl)methanamine

Chemical Identification and Physical Properties

(2-Chloro-6-nitrophenyl)methanamine is a substituted aromatic amine. Due to the limited availability of data, a comprehensive list of physical properties is not available. The table below summarizes the known information.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 101252-73-7 | N/A |

| Molecular Formula | C₇H₇ClN₂O₂ | N/A |

| Molecular Weight | 186.60 g/mol | N/A |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Hazard Identification and Classification

Based on the data for the hydrochloride salt, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

-

Skin Irritation: May cause irritation upon contact with the skin.

-

Eye Irritation: May cause serious eye irritation.

It is also prudent to assume potential toxicity if swallowed, inhaled, or absorbed through the skin, as is common with related chloro-nitro aromatic compounds. A study on structurally similar chloro-nitroanilines has shown toxicity to rat hepatocytes[1].

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol is essential when handling this compound. The following PPE and engineering controls are recommended:

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage procedures is critical to minimize risk.

Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is necessary. The following first aid measures are based on the hydrochloride salt's SDS[2]:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate the area.

-

Wear appropriate Personal Protective Equipment (PPE) .

-

Contain the spill.

-

Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly.

-

Dispose of the waste according to local, state, and federal regulations.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Hazard Mitigation Pathway

This diagram outlines the pathway for mitigating potential hazards associated with the compound.

Caption: Hazard mitigation pathway for this compound.

Experimental Protocols and Biological Activity

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, no information was found regarding its biological activity or associated signaling pathways. Researchers planning to work with this compound will need to develop their own protocols based on general organic chemistry principles and methods for similar compounds.

Conclusion

This compound is a chemical for which detailed public safety and experimental data is scarce. The information provided in this guide is based on the best available data, primarily from the hydrochloride salt, and general chemical safety principles. All users must exercise extreme caution, use appropriate personal protective equipment, and work in a controlled environment. It is imperative to consult the supplier's Safety Data Sheet before commencing any work with this compound.

References

Physical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride (CAS No. 116599-40-7). It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature and databases. Consequently, this guide combines available supplier information with predicted data for key physical properties. The methodologies for determining these properties are outlined to assist researchers in their own characterization efforts. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.

Chemical Identity

This compound hydrochloride is a substituted aromatic amine. The presence of a chloro and a nitro group on the phenyl ring, along with the methanamine hydrochloride moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

| Identifier | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 116599-40-7 |

| Molecular Formula | C₇H₈Cl₂N₂O₂ |

| Molecular Weight | 223.06 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl)Cl |

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 223.06 g/mol | Sigma-Aldrich[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Appearance | Data not available |

Predicted Physicochemical Properties

Due to the absence of experimental data, computational predictions for several key physicochemical properties are presented below. These values are estimates and should be confirmed through experimental analysis.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 222.00158 g/mol |

| Monoisotopic Mass | 222.00158 g/mol |

| Topological Polar Surface Area | 72.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 208 |

Experimental Protocols

While specific experimental protocols for this compound hydrochloride are not documented in available literature, standard methodologies for the characterization of organic compounds can be applied.

Determination of Melting Point

A calibrated melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure. A suitable deuterated solvent in which the compound is soluble must be chosen. The chemical shifts, integration, and coupling patterns of the peaks in the resulting spectra can be used to elucidate the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. Characteristic absorption bands for N-H, C-H, C=C (aromatic), and N=O (nitro) bonds would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

Visualizations

The following diagrams illustrate generalized workflows for the experimental characterization of a chemical compound like this compound hydrochloride.

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Caption: Logical relationships between the chemical entity and its associated data and applications.

Safety and Handling

Specific safety and handling information for this compound hydrochloride is not well-documented. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound hydrochloride is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the limited information that is available and provided a framework of predicted properties and standard experimental protocols to aid researchers. It is imperative that any user of this compound undertakes a thorough experimental characterization to confirm its identity, purity, and properties before use in any application.

References

Molecular weight and formula of (2-Chloro-6-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. This document consolidates its chemical properties, a plausible synthetic route, and an analysis of its potential biological significance based on related compounds.

Core Compound Data

This compound is a chemical compound with the molecular formula C₇H₇ClN₂O₂.[1][2][3] Its chemical structure consists of a benzene ring substituted with a chlorine atom and a nitro group at positions 2 and 6, respectively, and a methanamine group at position 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 101252-73-7 | [1][3][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)C--INVALID-LINK--[O-] | |

| Physical Form | Liquid | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis can be conceptualized as a two-step process occurring in a single pot:

-

Imine Formation: 2-chloro-6-nitrobenzaldehyde reacts with an amine source, such as ammonia, to form the corresponding imine.

-

Reduction: The intermediate imine is then reduced to the desired primary amine, this compound.

References

- 1. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 5. This compound | 101252-73-7 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for (2-Chloro-6-nitrophenyl)methanamine in Organic Synthesis

Note to the Reader: Extensive literature searches for specific applications of (2-Chloro-6-nitrophenyl)methanamine in organic synthesis have revealed a significant scarcity of published research. While this compound is commercially available, detailed experimental protocols and quantitative data regarding its use are not readily found in scientific databases. The following application notes are therefore based on the known reactivity of its functional groups—a primary benzylic amine, a nitro group, and an ortho-chlorinated nitroaromatic ring—to provide a prospective guide for researchers.

Introduction

This compound is a substituted benzylamine derivative with the chemical formula C₇H₇ClN₂O₂. Its structure, featuring a primary amine and an electron-deficient aromatic ring due to the presence of a nitro group and a chlorine atom, makes it a potentially versatile building block in organic synthesis. The strategic placement of these functional groups offers opportunities for a variety of chemical transformations, including nucleophilic substitutions, reductions, and the formation of heterocyclic systems. This document outlines potential applications and generalized protocols to guide researchers in exploring the synthetic utility of this compound.

Potential Synthetic Applications

Based on its structural features, this compound could serve as a key intermediate in the synthesis of various molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.

-

Synthesis of Heterocyclic Compounds: The primary amine functionality can be utilized in condensation reactions with carbonyl compounds or in cyclization reactions to form nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions.

-

Precursor for Bioactive Molecules: Substituted anilines and benzylamines are common motifs in pharmacologically active compounds. This molecule could be a precursor for the synthesis of novel therapeutic agents.

-

Amide and Sulfonamide Synthesis: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are important functional groups in many drug candidates.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to introduce further substituents.

Generalized Experimental Protocols

The following are generalized, hypothetical protocols for common transformations involving this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

a) General Protocol for N-Acylation (Amide Formation)

This protocol describes the reaction of this compound with an acyl chloride.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of this compound.

b) General Protocol for the Reduction of the Nitro Group

This protocol outlines a common method for reducing the aromatic nitro group to a primary amine using a metal catalyst.

Experimental Workflow for Nitro Group Reduction

Application Notes: (2-Chloro-6-nitrophenyl)methanamine and its Analogs as Building Blocks for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines are a critical class of intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active compounds. Among these, (2-Chloro-6-nitrophenyl)methanamine and its analogs, such as (2,3-Dichloro-6-nitrophenyl)methanamine, are particularly valuable building blocks. The presence of the chloro and nitro groups on the phenyl ring, along with the reactive primary amine of the methanamine moiety, provides multiple reaction sites for chemical modification and the introduction of diverse functionalities. This allows for the construction of complex molecules with therapeutic potential across various disease areas, including cardiovascular and oncological indications.

This document provides an overview of the application of a key analog, (2,3-Dichloro-6-nitrophenyl)methanamine, in the synthesis of the pharmaceutical agent Anagrelide. It includes detailed experimental protocols for the multi-step synthesis, quantitative data for key reactions, and a visualization of the drug's signaling pathway.

Application Highlight: Synthesis of Anagrelide

A prominent example of the utility of this class of building blocks is in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia (a condition of excessive platelet production). The synthesis of Anagrelide utilizes (2,3-Dichloro-6-nitrophenyl)methanamine as a crucial intermediate. The synthetic pathway involves a series of transformations, including N-alkylation, reduction of the nitro group, and subsequent cyclization reactions to form the final quinazoline-based drug molecule.

Synthetic Scheme Overview

The overall synthetic route to Anagrelide from a precursor of (2,3-Dichloro-6-nitrophenyl)methanamine is a multi-step process that highlights the utility of this building block. The key steps involve the formation of an N-substituted glycine ester, reduction of the nitro group to an aniline, and two cyclization reactions to build the heterocyclic core of Anagrelide.

Quantitative Data for Anagrelide Synthesis

The following table summarizes representative yields for the key steps in the synthesis of Anagrelide, starting from the (2,3-Dichloro-6-nitrophenyl)methanamine intermediate. The data is compiled from various patented synthetic routes.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Alkylation | (2,3-Dichloro-6-nitrophenyl)methanamine | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | Ethyl bromoacetate, Triethylamine, Dioxane, Reflux | ~70-80 | Patent Literature |

| 2 | Nitro Reduction | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | SnCl₂·2H₂O, Concentrated HCl, 55°C | ~75-85 | Patent Literature |

| 3 | First Cyclization (Quinazoline formation) | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Cyanogen bromide, Toluene, 105-110°C | ~80-90 | Patent Literature |

| 4 | Second Cyclization (Imidazolone formation) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Anagrelide | Triethylamine, Isopropyl alcohol, Reflux | ~85-95 | Patent Literature |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Anagrelide, based on common procedures found in the patent literature.

Protocol 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,3-Dichloro-6-nitrophenyl)methanamine (1 equivalent) in anhydrous dioxane.

-

Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Subsequently, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate.

Protocol 2: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents) in concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to 55°C and stir for 3 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into a stirred mixture of saturated aqueous sodium carbonate and ethyl acetate to neutralize the acid and precipitate tin salts. Filter the mixture through celite. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.

Protocol 3: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

-

Reaction Setup: Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add a solution of cyanogen bromide (1.1 equivalents) in toluene dropwise to the reaction mixture at 15-20°C.

-

Reaction Conditions: After the addition is complete, stir the mixture at 25-30°C for 2 hours. Then, heat the reaction mixture to 105-110°C and maintain for 16 hours.

-

Work-up and Purification: Cool the reaction mixture to 15-20°C and filter the precipitated product. Wash the solid with cold toluene and dry under vacuum to obtain Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.

Protocol 4: Synthesis of Anagrelide

-

Reaction Setup: Suspend Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate (1 equivalent) in isopropyl alcohol in a round-bottom flask with a reflux condenser.

-

Addition of Reagents: Add triethylamine (3 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 2 hours.

-

Work-up and Purification: Cool the reaction mixture to 20-25°C and filter the solid product. Wash the product with cold isopropyl alcohol and dry under vacuum to yield Anagrelide.

Visualizations

Anagrelide Synthetic Workflow

Caption: Synthetic workflow for Anagrelide.

Anagrelide's Mechanism of Action: Signaling Pathway

Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in megakaryocytes, the precursor cells to platelets, interferes with their maturation and differentiation, ultimately leading to a decrease in platelet production.

Caption: Anagrelide's signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Chloro-6-nitrophenyl)methanamine. The method utilizes a C18 column with a mobile phase consisting of a methanol and water mixture, with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for the determination of this compound. The described method is suitable for purity assessments and quantitative measurements in various sample matrices.

Introduction

This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such aromatic amines due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Any standard HPLC system with UV detection |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

A stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 5.8 minutes. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

The following table summarizes the quantitative data from the method validation.

| Parameter | Result |

| Retention Time (tR) | 5.8 ± 0.2 min |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

-

Measure 650 mL of HPLC grade methanol.

-

Measure 350 mL of HPLC grade water.

-

Combine the methanol and water in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

-

Set up the HPLC system according to the parameters listed in the chromatographic conditions table.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

-

Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Inject each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (r²).

-

Prepare the sample solution as described in the sample preparation section.

-

Inject the prepared sample solution into the HPLC system.

-

Record the peak area of the this compound peak.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Interrelationship of key HPLC parameters influencing the analytical result.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided experimental protocol and validation data can be readily implemented in any analytical laboratory with standard HPLC instrumentation.

References

Synthetic Protocol for (2-Chloro-6-nitrophenyl)methanamine Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-Chloro-6-nitrophenyl)methanamine and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery, with structural motifs present in various biologically active molecules. The following sections detail a reliable synthetic route, protocols for derivatization, and a representative workflow for screening these compounds for potential therapeutic applications.

I. Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from the readily available 2-chlorotoluene. The overall synthetic scheme involves nitration, followed by conversion to a benzonitrile intermediate, and subsequent reduction to the target primary amine. This parent amine can then be further functionalized to generate a library of derivatives.

Caption: Synthetic pathway for this compound and its derivatives.

II. Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 25-40 | 3-5 | ~85 |

| 2 | Cyanation | NaCN, Cu(I) catalyst | DMF | 100-120 | 4-6 | ~70 |

| 3 | Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 25 | 2-4 | ~75 |

| 4a | N-Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 0-25 | 1-2 | >90 |

| 4b | N-Benzoylation | Benzoyl chloride, Pyridine | Dichloromethane | 0-25 | 2-3 | >90 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-6-nitrotoluene | 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | 171.58 | 36-38 |

| 2-Chloro-6-nitrobenzonitrile | 2-Chloro-6-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.57 | 135-137 |

| This compound | This compound | C₇H₇ClN₂O₂ | 186.60 | N/A (as hydrochloride salt) |

| N-((2-Chloro-6-nitrophenyl)methyl)acetamide | N-((2-Chloro-6-nitrophenyl)methyl)acetamide | C₉H₉ClN₂O₃ | 228.63 | Not available |

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitrotoluene

This protocol describes the nitration of 2-chlorotoluene to yield 2-chloro-6-nitrotoluene.

Materials:

-

2-Chlorotoluene

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Acetic anhydride

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorotoluene (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred 2-chlorotoluene, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-chloro-6-nitrotoluene as a pale yellow solid.

Protocol 2: Synthesis of 2-Chloro-6-nitrobenzonitrile

This protocol details the conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzonitrile.

Materials:

-

2-Chloro-6-nitrotoluene

-

Sodium cyanide (NaCN)

-

Copper(I) cyanide (CuCN) or other Cu(I) catalyst

-

Dimethylformamide (DMF)

-

Iron(III) chloride solution

-

Toluene

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

Procedure:

-

To a round-bottom flask, add 2-chloro-6-nitrotoluene (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of copper(I) cyanide (0.1 eq) in DMF.

-

Heat the mixture to 100-120 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of iron(III) chloride to decompose the excess cyanide.

-

Extract the product with toluene (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-6-nitrobenzonitrile.

Protocol 3: Synthesis of this compound

This protocol describes the selective reduction of the nitrile group to a primary amine.

Materials:

-

2-Chloro-6-nitrobenzonitrile

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (in diethyl ether)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve 2-chloro-6-nitrobenzonitrile (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (3.0 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

To obtain the hydrochloride salt for better stability and handling, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether.

-

Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: General Procedure for N-Acylation of this compound

This protocol provides a general method for the derivatization of the parent amine to form amides.

Materials:

-

This compound hydrochloride

-